A Guide to the Chemical Characterization of 4-Hydroxy Stiripentol for Researchers and Drug Development Professionals
A Guide to the Chemical Characterization of 4-Hydroxy Stiripentol for Researchers and Drug Development Professionals
Introduction: The Significance of Characterizing Stiripentol Metabolites
Stiripentol, marketed as Diacomit®, is an essential adjunctive therapy for seizures associated with Dravet syndrome, a severe form of epilepsy.[1][2] Its mechanism of action is multifaceted, primarily involving the potentiation of GABAergic neurotransmission.[1][2][3] As with any xenobiotic, the metabolic fate of stiripentol is of paramount importance in understanding its complete pharmacological and toxicological profile. The characterization of its metabolites, such as 4-Hydroxy Stiripentol, is a critical undertaking in drug development and for ensuring therapeutic safety and efficacy.
This technical guide provides a comprehensive overview of the chemical characterization of 4-Hydroxy Stiripentol. As a key metabolite, understanding its properties is crucial for a complete picture of stiripentol's disposition in the body. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, analysis, and physicochemical properties of this compound. While extensive data is available for the parent drug, stiripentol, specific experimental data for 4-Hydroxy Stiripentol is less prevalent in publicly accessible literature. Therefore, this guide will also leverage established principles and data from the parent compound to provide a robust framework for its characterization.
Molecular Structure and Physicochemical Properties
4-Hydroxy Stiripentol is a metabolite of stiripentol, an aromatic allylic alcohol.[2][3] The chemical structure of stiripentol is 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol.[1][2] The metabolism of stiripentol in vivo is extensive, with one of the primary pathways being the oxidative cleavage of the methylenedioxy ring, which is followed by O-methylation of the resulting catechol metabolites.[3][4] This metabolic transformation leads to the formation of hydroxylated and methoxylated derivatives, including 4-Hydroxy Stiripentol.
The introduction of a hydroxyl group in place of the methylenedioxy bridge is expected to alter the physicochemical properties of the molecule, influencing its solubility, polarity, and potential for further metabolism.
| Property | Stiripentol | 4-Hydroxy Stiripentol (Predicted) |
| Molecular Formula | C14H18O3 | C13H18O3 |
| Molecular Weight | 234.29 g/mol [2] | ~222.28 g/mol |
| Solubility | Sparingly soluble in water[5] | Increased aqueous solubility compared to stiripentol |
| pKa | Not readily available | The phenolic hydroxyl group will have an acidic pKa (typically around 10) |
| LogP | ~2.9 | Lower LogP compared to stiripentol, indicating increased polarity |
Synthesis and Purification of 4-Hydroxy Stiripentol
A likely synthetic approach would involve starting with a suitably protected 4-hydroxybenzaldehyde derivative. This would be followed by a Claisen-Schmidt condensation with pinacolone to form the α,β-unsaturated ketone, and subsequent reduction of the ketone to the corresponding alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Hydroxy Stiripentol.
Experimental Protocol: A General Framework
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), would first need to be protected to prevent its interference in subsequent reactions. A common protecting group for phenols is a benzyl ether or a silyl ether.
-
Claisen-Schmidt Condensation: The protected aldehyde would then be subjected to a base-catalyzed Claisen-Schmidt condensation with pinacolone (3,3-dimethyl-2-butanone). This reaction forms the α,β-unsaturated ketone intermediate.
-
Reduction of the Ketone: The carbonyl group of the α,β-unsaturated ketone is then selectively reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a common and effective reagent for this transformation.[6]
-
Deprotection: The final step would be the removal of the protecting group from the phenolic hydroxyl to yield 4-Hydroxy Stiripentol. The deprotection method will depend on the protecting group used.
-
Purification: The crude product would then be purified using techniques such as column chromatography on silica gel.[7] The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Hydroxy Stiripentol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific spectra for 4-Hydroxy Stiripentol are not widely published, the expected chemical shifts and coupling constants can be predicted based on the structure and data from the parent compound.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring. The splitting patterns will be indicative of the substitution pattern.
-
Vinylic Protons: Two doublets in the olefinic region (around 6.0-7.0 ppm) with a large coupling constant, characteristic of a trans double bond.
-
Carbinol Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group, likely appearing as a doublet coupled to the adjacent vinylic proton.
-
tert-Butyl Group: A sharp singlet in the upfield region (around 1.0 ppm) integrating to nine protons.
-
Phenolic and Alcoholic Protons: Broad singlets that are exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Signals corresponding to the aromatic carbons, vinylic carbons, the carbon bearing the hydroxyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Fragmentation Pattern:
The fragmentation of 4-Hydroxy Stiripentol under electron ionization (EI) or electrospray ionization (ESI) is expected to involve characteristic losses.
Caption: Predicted major fragmentation pathways of 4-Hydroxy Stiripentol in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups (both phenolic and alcoholic).
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.
-
C=C Stretch: Absorptions for the aromatic ring and the carbon-carbon double bond.
-
C-O Stretch: Strong absorptions in the fingerprint region corresponding to the C-O bonds of the alcohol, phenol, and ether.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the primary technique for the separation, identification, and quantification of 4-Hydroxy Stiripentol. A stability-indicating HPLC method is crucial for monitoring the purity of the compound and for its analysis in biological matrices.
HPLC Method Development
A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of 4-Hydroxy Stiripentol.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate or acetate) or acid (e.g., formic acid) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS) |
| Injection Volume | 20 µL |
Method Validation:
Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Metabolism and Pharmacological Context
Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4.[4] The formation of 4-Hydroxy Stiripentol is a result of this oxidative metabolism. It is important to note that stiripentol is also an inhibitor of several CYP enzymes, which can lead to drug-drug interactions.[8]
The pharmacological activity of 4-Hydroxy Stiripentol is not well-documented in publicly available literature. It is plausible that the introduction of a hydroxyl group could alter its activity at the GABA-A receptor or its ability to inhibit lactate dehydrogenase, two of the proposed mechanisms of action for stiripentol.[1][3] Further research is needed to determine the anticonvulsant activity and the toxicological profile of this metabolite. A recent study has suggested that metabolic activation of stiripentol to an α,β-unsaturated ketone metabolite may contribute to its cytotoxicity.[9]
Caption: Simplified metabolic pathway of Stiripentol leading to 4-Hydroxy Stiripentol.
Conclusion and Future Directions
The chemical characterization of 4-Hydroxy Stiripentol is a critical aspect of understanding the overall pharmacology and safety profile of stiripentol. This guide has provided a comprehensive framework for its synthesis, purification, and analysis, drawing upon established chemical principles and data from the parent compound.
A significant gap in the publicly available scientific literature exists regarding the specific experimental data for 4-Hydroxy Stiripentol. Future research should focus on:
-
The targeted synthesis and complete spectroscopic characterization of 4-Hydroxy Stiripentol to provide a certified reference standard.
-
The development and validation of sensitive and specific analytical methods for its quantification in biological matrices.
-
The investigation of its pharmacological activity, including its anticonvulsant efficacy and its potential for off-target effects.
-
A thorough toxicological evaluation to assess its safety profile.
By addressing these research questions, the scientific community can gain a more complete understanding of the role of 4-Hydroxy Stiripentol in the therapeutic and adverse effects of stiripentol, ultimately contributing to the safer and more effective use of this important antiepileptic drug.
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